5-Ethyl-6-oxododec-9-enal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-oxododec-9-enal can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and oxidation steps. For instance, starting with a suitable enal and an aldehyde, the reaction can be catalyzed by a base such as sodium hydroxide under controlled temperature conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation and crystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-oxododec-9-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like enolates, amines, and thiols under basic or acidic conditions
Major Products Formed
Oxidation: 5-Ethyl-6-oxododecanoic acid
Reduction: 5-Ethyl-6-hydroxydodec-9-enal
Substitution: Various Michael adducts depending on the nucleophile used
Scientific Research Applications
5-Ethyl-6-oxododec-9-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in the manufacture of other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Ethyl-6-oxododec-9-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound’s double bond allows it to participate in conjugate addition reactions, which can alter the activity of enzymes and other proteins involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-6-oxododecanoic acid: The oxidized form of 5-Ethyl-6-oxododec-9-enal.
5-Ethyl-6-hydroxydodec-9-enal: The reduced form of this compound.
Other unsaturated aldehydes: Compounds with similar structures but different chain lengths or substituents.
Uniqueness
This compound is unique due to its specific combination of an aldehyde group, a double bond, and a long carbon chain.
Properties
CAS No. |
62427-75-2 |
---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
5-ethyl-6-oxododec-9-enal |
InChI |
InChI=1S/C14H24O2/c1-3-5-6-7-11-14(16)13(4-2)10-8-9-12-15/h5-6,12-13H,3-4,7-11H2,1-2H3 |
InChI Key |
DWOQGRHXXAOSHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC(=O)C(CC)CCCC=O |
Origin of Product |
United States |
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